Cyclophosphamide
Overview
Description
Cyclophosphamide (Cytoxan) is an alkylating agent with both cytotoxic and immunosuppressive activities, extensively used for cancer chemotherapy and as an immunosuppressive agent in certain nonmalignant diseases where autoimmune phenomena are involved. It is biologically activated through metabolites, primarily phosphoramide mustard generated by hepatic microsomal enzymes. However, the detailed mechanisms of its cytotoxic and immunosuppressive actions at the cellular level are not fully understood (Ahmed & Hombal, 1984).
Synthesis Analysis
Cyclophosphamide's synthesis involves the preparation of cyclophosphazenes, highlighting advancements in creating these cyclic compounds. Though not directly detailing the synthesis of Cyclophosphamide, this indicates the complexity and the chemically intensive process involved in its production (Dagdag & Kim, 2023).
Molecular Structure Analysis
The molecular structure of cyclophosphamide has been determined through X-ray crystallography, showing that it possesses an equatorial dialkyl amino-group and an axial phosphoryl oxygen, indicative of its reactive nature and potential for forming bioactive metabolites (Clardy, Mosbo, & Verkade, 1972).
Chemical Reactions and Properties
Cyclophosphamide undergoes metabolic activation to form its active metabolites, phosphoramide mustard, and acrolein, which are responsible for its therapeutic and toxic effects. Its metabolism involves a complex interplay of activation and inactivation processes, significantly influenced by genetic variations in metabolic enzymes such as CYP2C19 and CYP2B6 (Helsby et al., 2019).
Physical Properties Analysis
Cyclophosphamide's physical properties, including its solubility, stability, and formulation characteristics, play a crucial role in its pharmacokinetics and pharmacodynamics. Studies focusing on the interaction of cyclophosphamide with biomolecules like lysozyme in the presence of cyclodextrins have shed light on its behavior in physiological conditions, suggesting that its physical interactions can significantly affect its therapeutic efficacy and toxicity profile (Mansouri et al., 2013).
Chemical Properties Analysis
The chemical properties of cyclophosphamide, including its reactivity and the formation of metabolites through enzymatic actions, underscore its dual role as a chemotherapeutic and immunosuppressive agent. The balance between its activation to form phosphoramide mustard and the generation of toxic metabolites like acrolein is a critical area of research, aiming to optimize its therapeutic index while minimizing adverse effects (Iqubal et al., 2019).
Scientific Research Applications
Ovarian Damage : Cyclophosphamide treatment has been found to decrease primordial follicles and increase multilaminar primary and atretic follicles in the ovaries. Magnesium sulfate can mitigate some of these effects by reducing TUNEL labeling and p27 immunoreactivity (Ekiz Yılmaz et al., 2019).
Immunotherapy in Cancer : It exhibits immunostimulatory effects by inhibiting inducible nitric oxide synthase, enhancing the efficacy of cancer immunotherapies (Loeffler et al., 2005).
Cytokine Profile Modification : A single low dose can induce a Th2/Th1 shift in the cytokine profile of lymphoma-bearing rats, contributing to its antimetastatic effect (Matar et al., 2001).
Immunosuppressive and Immunomodulatory Properties : Its immunosuppressive and immunomodulatory characteristics make it a potential treatment for various cancers and autoimmune diseases (Ahlmann & Hempel, 2016).
Regulatory T Cells Modulation : It promotes anti-tumor immunity by selectively depleting regulatory T cells and enhancing effector T cell function, especially at low doses (Madondo et al., 2016).
Multiple Sclerosis Treatment : Cyclophosphamide has shown mixed results in treating multiple sclerosis, with some studies suggesting efficacy in inflammatory stages, while others indicate limited impact on acute exacerbations (Drachman et al., 1975; Weiner & Cohen, 2002).
Pharmacokinetics Optimization : Understanding its pharmacokinetics and the behavior of its metabolites is crucial for optimizing therapy and improving its therapeutic index (Jonge et al., 1979).
Use in Autoimmune Diseases : It is a key drug in treating autoimmune diseases like systemic vasculitides and connective tissue diseases due to its powerful immunosuppressive capabilities, despite its small therapeutic index and significant toxicity (Brummaier et al., 2013).
Antineoplastic Drug and Immunotherapy : Widely used as an antineoplastic drug and immunosuppressive agent in treatments like blood and marrow transplantation, and for autoimmune diseases (Emadi et al., 2009).
Systemic Alterations : Treatment with cyclophosphamide can lead to significant changes in liver, kidney, and heart metabolites related to amino acids, energy, choline, nucleotide, and oxidative stress-related metabolism (Tingli et al., 2016).
Dermatological Applications : It is effective in treating severe skin conditions like bullous pemphigoid and other autoimmune dermatological disorders (Gual et al., 2014; Kim & Chan, 2017).
Toxicity and Side Effects : While cyclophosphamide is highly effective, it can cause significant toxicities, including cancers, making it crucial to recognize these risks to prevent adverse effects (Fraiser et al., 1991).
Protection Against Toxicities : Some studies have shown that compounds like squalene can provide protection against its induced toxicities in organs (Senthilkumar et al., 2006).
Pharmacogenetic Influence : Variations in genes like CYP2C19 and CYP2B6 can influence its bioactivation, affecting pharmacokinetics and clinical outcomes (Helsby et al., 2019).
Adverse Effects : Cyclophosphamide can cause serious side effects such as hemorrhagic cystitis, affecting a significant percentage of patients (Stillwell & Benson, 1988).
Gut Microbiota Manipulation : It's also been studied for its effects on intestinal dysbiosis, with potential therapeutic utility in manipulating gut microbiota (Lu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOQRKCAHTVFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P.H2O, C7H17Cl2N2O3P | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50-18-0 (Parent) | |
Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID6024888 | |
Record name | Cyclophosphamide monohydrate | |
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Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclophosphamide monohydrate appears as fine white crystalline powder with a slightly bitter taste. Little or no odor. (NTP, 1992), White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline] | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Record name | Cyclophosphamide | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Vapor Pressure |
0.0000445 [mmHg] | |
Record name | Cyclophosphamide | |
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Product Name |
Cyclophosphamide monohydrate | |
CAS RN |
6055-19-2 | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Record name | Cyclophosphamide monohydrate | |
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Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
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Record name | Cyclophosphamide monohydrate | |
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Record name | Cyclophosphamide monohydrate | |
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Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl) tetrahydro-, 2-oxide, monohydrate | |
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Record name | CYCLOPHOSPHAMIDE | |
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Melting Point |
121 to 127 °F (NTP, 1992) | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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